N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-(2-oxo-1,3-benzothiazol-3(2H)-yl)propanamide
Description
N-[4-(3,4-DIMETHOXYPHENYL)-1,3-THIAZOL-2-YL]-3-(2-OXO-2,3-DIHYDRO-1,3-BENZOTHIAZOL-3-YL)PROPANAMIDE is a complex organic compound that features a thiazole ring and a benzothiazole ring. These heterocyclic structures are known for their diverse biological activities, making this compound of significant interest in medicinal chemistry and pharmaceutical research.
Properties
Molecular Formula |
C21H19N3O4S2 |
|---|---|
Molecular Weight |
441.5 g/mol |
IUPAC Name |
N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-(2-oxo-1,3-benzothiazol-3-yl)propanamide |
InChI |
InChI=1S/C21H19N3O4S2/c1-27-16-8-7-13(11-17(16)28-2)14-12-29-20(22-14)23-19(25)9-10-24-15-5-3-4-6-18(15)30-21(24)26/h3-8,11-12H,9-10H2,1-2H3,(H,22,23,25) |
InChI Key |
GFBPNHLAAKSNTD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CSC(=N2)NC(=O)CCN3C4=CC=CC=C4SC3=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(3,4-DIMETHOXYPHENYL)-1,3-THIAZOL-2-YL]-3-(2-OXO-2,3-DIHYDRO-1,3-BENZOTHIAZOL-3-YL)PROPANAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the thiazole and benzothiazole intermediates, which are then coupled under specific conditions to form the final compound. Common reagents used in these reactions include thioamides, aldehydes, and various catalysts to facilitate the formation of the thiazole ring .
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability, ensuring high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-[4-(3,4-DIMETHOXYPHENYL)-1,3-THIAZOL-2-YL]-3-(2-OXO-2,3-DIHYDRO-1,3-BENZOTHIAZOL-3-YL)PROPANAMIDE can undergo various chemical reactions, including:
Oxidation: The thiazole and benzothiazole rings can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s biological activity .
Scientific Research Applications
N-[4-(3,4-DIMETHOXYPHENYL)-1,3-THIAZOL-2-YL]-3-(2-OXO-2,3-DIHYDRO-1,3-BENZOTHIAZOL-3-YL)PROPANAMIDE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an antimicrobial, antifungal, and antiviral agent.
Medicine: Investigated for its anticancer properties and potential use in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[4-(3,4-DIMETHOXYPHENYL)-1,3-THIAZOL-2-YL]-3-(2-OXO-2,3-DIHYDRO-1,3-BENZOTHIAZOL-3-YL)PROPANAMIDE involves its interaction with various molecular targets and pathways. The thiazole and benzothiazole rings can interact with enzymes and receptors, modulating their activity. This compound may inhibit specific enzymes involved in cell proliferation, leading to its potential anticancer effects .
Comparison with Similar Compounds
Similar Compounds
Thiazole Derivatives: Compounds like sulfathiazole and ritonavir share the thiazole ring structure and exhibit antimicrobial and antiviral activities.
Benzothiazole Derivatives: Compounds such as tiazofurin and abafungin share the benzothiazole ring and are known for their antineoplastic and antifungal properties.
Uniqueness
N-[4-(3,4-DIMETHOXYPHENYL)-1,3-THIAZOL-2-YL]-3-(2-OXO-2,3-DIHYDRO-1,3-BENZOTHIAZOL-3-YL)PROPANAMIDE is unique due to the combination of both thiazole and benzothiazole rings in its structure. This dual-ring system enhances its biological activity and potential therapeutic applications, making it a valuable compound for further research and development .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
